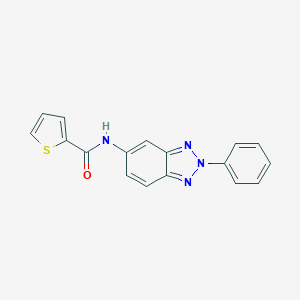
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide, also known as BPT, is a chemical compound that belongs to the class of benzotriazole derivatives. BPT has been synthesized and extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide works by undergoing a photochemical reaction in the presence of light to produce singlet oxygen. Singlet oxygen is a highly reactive molecule that can cause cellular damage and lead to cell death. N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide's ability to produce singlet oxygen makes it a useful tool for detecting ROS and as a photosensitizer in photodynamic therapy.
Biochemical and Physiological Effects:
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide has been shown to have low toxicity and is well-tolerated in biological systems. It has been used in various cell lines and animal models to detect ROS and as a photosensitizer in photodynamic therapy. N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide's low toxicity and high selectivity make it a promising candidate for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide is its high sensitivity and selectivity for detecting ROS. It has been shown to be more effective than other fluorescent probes in detecting ROS in biological systems. However, N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide's fluorescence can be affected by various factors such as pH, temperature, and the presence of other molecules, which can limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research and development of N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide. One area of focus is the optimization of N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide's structure to improve its selectivity and sensitivity for detecting ROS. Another area of focus is the development of new applications for N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide, such as its use in detecting other reactive species or as a photosensitizer in other types of cancer therapies. Additionally, the use of N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide in combination with other fluorescent probes or imaging techniques could lead to new insights into the mechanisms of various diseases.
Métodos De Síntesis
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-phenylbenzotriazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through a series of chromatography techniques to obtain pure N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) and singlet oxygen. ROS are highly reactive molecules that can cause cellular damage, and their detection is important for understanding various diseases such as cancer, Alzheimer's, and Parkinson's. N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent to produce reactive oxygen species and kill cancer cells.
Propiedades
Nombre del producto |
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide |
|---|---|
Fórmula molecular |
C17H12N4OS |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N-(2-phenylbenzotriazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C17H12N4OS/c22-17(16-7-4-10-23-16)18-12-8-9-14-15(11-12)20-21(19-14)13-5-2-1-3-6-13/h1-11H,(H,18,22) |
Clave InChI |
VSDBMXVNZFLXQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CS4 |
SMILES canónico |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)

![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)






![Methyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B239691.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)